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2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine

Physicochemical profiling Regioisomer differentiation Medicinal chemistry

Sourcing a well-defined, chiral fragment for fragment-based drug discovery (FBDD) with a rigid core and a specific basic amine vector can be challenging. 2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine (CAS 2125587-23-5) is a synthetic small-molecule heterocycle designed for scaffold diversity expansion. It offers a low molecular weight (243.31 g/mol) and a favorable clogP (1.64), making it a prime candidate for 3D-enriched FBDD libraries. Its primary value lies in enabling systematic SAR studies, particularly as a comparator for piperidine regioisomers, with >10-fold potency shifts observed in related kinase inhibitor series. Procurement is recommended for programs needing a defined chiral building block for head-to-head profiling in proprietary assays.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
Cat. No. B8100465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2=CN=CC(=N2)C3CCCNC3
InChIInChI=1S/C13H17N5/c1-18-9-16-8-13(18)12-7-15-6-11(17-12)10-3-2-4-14-5-10/h6-10,14H,2-5H2,1H3
InChIKeySZHNASVQTXUBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine Chemical Identity & Procurement


2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine (CAS RN 2125587-23-5, molecular formula C13H17N5, molecular weight 243.31 g/mol) is a synthetic small-molecule heterocycle composed of a pyrazine core substituted at the 2-position with a 1-methylimidazol-5-yl group and at the 6-position with a piperidin-3-yl moiety . The compound is primarily listed in chemical supplier catalogs and screening collections as a drug-like building block or fragment for medicinal chemistry applications; its calculated physicochemical properties (clogP 1.64, topological polar surface area 74.80 Ų) comply with Lipinski's Rule of Five [1]. No authoritative bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) currently contains quantitative target-engagement or phenotypic data for this exact compound that enable direct efficacy-based differentiation from close analogs.

Chiral piperidine scaffold for FBDD libraries
Lipinski rule-of-five compliant fragment
No public bioactivity data – fits exploratory screening

2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine Substitution Limitations


Substituting 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine with an in-class analog (e.g., regioisomeric piperidin-4-yl or piperidin-2-yl variants, or piperazine/morpholine replacements) is not supported by the current public evidence base because no head-to-head quantitative comparisons have been reported for this specific scaffold. Published structure–activity relationship (SAR) studies on imidazolyl-pyrazine and imidazolyl-piperidine kinase inhibitor series demonstrate that subtle changes in the attachment point of the basic amine can profoundly alter target potency (e.g., IC₅₀ shifts of >10-fold at MPS1 kinase [1]), but the data were generated for distinct chemotypes and cannot be extrapolated to the title compound without experimental confirmation. Procurement decisions must therefore be guided by the intended synthetic application and availability of supporting proprietary data rather than by claims of class-level superiority.

Piperidine 4-yl or 2-yl regioisomers may shift target binding mode – no head-to-head data available for this scaffold.

Piperazine or morpholine replacements introduce altered geometry and basicity; SAR extrapolation from related chemotypes is not supported.

Class-level analog substitution cannot be assumed; >10-fold IC₅₀ shifts reported only for distinct kinase inhibitor series.

2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine Differentiation Evidence


Piperidine 3-yl vs 4-yl Regioisomer Comparison

The 6-(piperidin-3-yl) isomer possesses a chiral center at the piperidine 3-position, introducing stereochemical complexity absent in the corresponding 6-(piperidin-4-yl) or 6-(piperidin-2-yl) analogs. Calculated clogP (1.64) and TPSA (74.80 Ų) are identical across regioisomers, but the 3-piperidinyl substitution creates a proximal basic amine with a distinct spatial orientation relative to the pyrazine–imidazole plane. No published experimental logD or pKa values exist for this compound. The predicted property advantages are theoretical and have not been validated by direct head-to-head measurement against another isomer [1].

Regioisomer comparison
Class-level
3-piperidinyl (chiral) vs 4-piperidinyl (achiral)
Stereochemical diversity may support FBDD; no experimental pKa/logD data
clogP 1.64, TPSA 74.80 Ų identical across regioisomers
Physicochemical profiling Regioisomer differentiation Medicinal chemistry

GPR35 Antagonism: Inactive vs Imidazopyrazine Agonists

In a single-concentration primary screen for GPR35 antagonism conducted as part of the ECBD screening collection, 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine was classified as 'inactive' [1]. This result distinguishes it from potent imidazopyrazine-based GPR35 agonists such as zaprinast-derived analogs (EC₅₀ values typically 0.1–10 µM), but the lack of a directly tested, structurally related comparator in the same assay precludes definitive selectivity claims. The data point serves as a negative readout that may inform counter-screening strategies rather than a differentiation argument.

GPR35 antagonism screen
Assay context
Inactive (single-concentration)
May reduce GPR35 off-target risk; co-tested comparator lacking
Zaprinast-derived agonists active at EC₅₀ 0.1–10 µM (literature class)
GPCR screening GPR35 Target selectivity

Jurkat T-Cell Cytotoxicity Assessment

A cytotoxicity counter-screen in Jurkat T cells (PubChem AID 1367) reported that a related imidazopyrazine compound was not cytotoxic (EC₅₀ > 8 µM) [1]. Although this specific data point corresponds to a closely related but structurally distinct analog rather than the exact title compound, it suggests that the imidazolyl-pyrazine-piperidine chemotype may not carry intrinsic cytotoxicity liability. No direct cytotoxicity data for 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine itself have been published.

Cytotoxicity (analog data)
Data to verify
No direct data; analog EC₅₀ > 8 µM
Extrapolated low cytotoxicity risk requires direct confirmation
Jurkat T-cell, ATP viability readout (PubChem AID 1367)
Cytotoxicity Counter-screening T-cell assay

2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine Application Scenarios


Chiral Building Block for FBDD

The compound's single stereocenter at the piperidine 3-position, combined with its low molecular weight (243.31 Da) and favorable calculated clogP (1.64), makes it a candidate chiral fragment for FBDD libraries. In the absence of target-specific affinity data, its primary procurement value lies in scaffold diversity expansion—particularly for programs seeking 3D-enriched fragments with a rigid pyrazine–imidazole core and a defined basic amine orientation [1].

Piperidine Attachment Position SAR in Kinase Inhibitors

Based on SAR trends observed in imidazolyl-pyridine/piperidine kinase inhibitor patents (e.g., MPS1 TTK inhibitors where regioisomeric changes yielded >10-fold IC₅₀ differences [1]), this compound can serve as a comparator for systematic evaluation of piperidine attachment position effects. Procurement is recommended only when the comparator set includes the corresponding 2-, 3-, and 4-piperidinyl regioisomers to enable direct head-to-head profiling within the end user's specific assay.

Negative Control for GPR35 Screening

Given the documented inactivity in a GPR35 antagonism assay [1], the compound may be considered as a negative-control scaffold for screening cascades that aim to identify selective GPR35 ligands. This application is contingent on confirming inactivity in the user's own assay system and should not be assumed transferable without experimental verification.

Application
Selection Property
Validation Focus
Chiral fragment for FBDD
Stereocenter at piperidine 3-position
Scaffold diversity fit with target library
Piperidine regioisomer SAR
Attachment position (3-yl vs 4-yl/2-yl)
Binding mode differentiation in kinase assay
Negative control for GPR35
Inactive in GPR35 antagonism screen
Confirm inactivity in user’s own assay
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